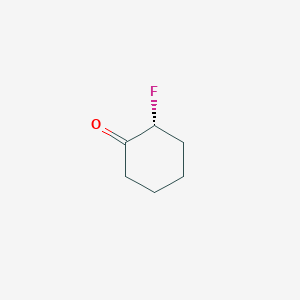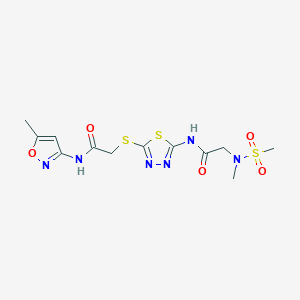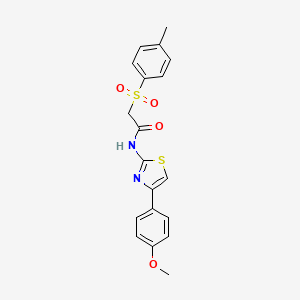
(2R)-2-fluorocyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-fluorocyclohexan-1-one: is an organic compound that belongs to the class of fluorinated cyclohexanones. This compound is characterized by the presence of a fluorine atom at the second position of the cyclohexanone ring, which imparts unique chemical and physical properties. Fluorinated compounds are of significant interest in various fields due to their enhanced stability, reactivity, and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-fluorocyclohexan-1-one typically involves the fluorination of cyclohexanone derivatives. One common method is the asymmetric fluorination of cyclohexanone using chiral fluorinating agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorine gas or other fluorinating reagents. The process is optimized to achieve high purity and yield, with considerations for safety and environmental impact due to the reactive nature of fluorine.
Análisis De Reacciones Químicas
Types of Reactions: (2R)-2-fluorocyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated cyclohexanone derivatives.
Reduction: Reduction reactions can convert this compound to fluorinated cyclohexanol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Fluorinated cyclohexanone derivatives.
Reduction: Fluorinated cyclohexanol.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (2R)-2-fluorocyclohexan-1-one is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable for creating complex molecules with potential biological activities.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as increased resistance to degradation and enhanced performance in various applications.
Mecanismo De Acción
The mechanism of action of (2R)-2-fluorocyclohexan-1-one involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system involved. Fluorinated compounds often modulate enzyme activity or receptor binding through electronic and steric effects.
Comparación Con Compuestos Similares
Cyclohexanone: Lacks the fluorine atom, resulting in different reactivity and properties.
2-fluorocyclohexanol: A reduced form of (2R)-2-fluorocyclohexan-1-one with different chemical behavior.
2-chlorocyclohexanone: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which significantly alters its chemical and physical properties compared to non-fluorinated analogs. This uniqueness makes it valuable in various scientific and industrial applications, particularly where enhanced stability and reactivity are desired.
Propiedades
IUPAC Name |
(2R)-2-fluorocyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYOFTVCYSPHPG-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)[C@@H](C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2488099.png)
![2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2488101.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2488102.png)
![4-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyrimidin-6-one](/img/structure/B2488104.png)

![(NE)-N-(pyrazolo[1,5-a]pyrimidin-6-ylmethylidene)hydroxylamine](/img/structure/B2488107.png)
![N-[(5-{[(phenylcarbamoyl)methyl]sulfanyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2488108.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2488111.png)
![Tert-butyl 3-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxycarbonylcyclobutyl)amino]piperidine-1-carboxylate](/img/structure/B2488113.png)
![3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2488116.png)
![2-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}acetamide](/img/structure/B2488117.png)
![1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(2-fluorophenyl)propan-1-one](/img/structure/B2488119.png)
